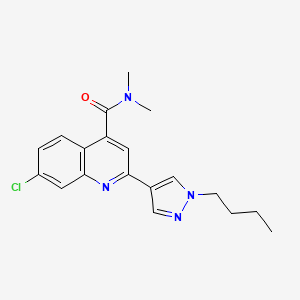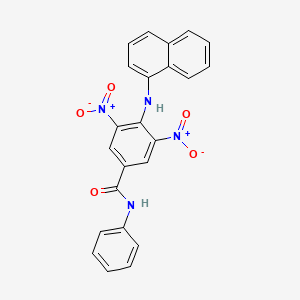![molecular formula C19H17Cl2NO2 B4998655 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one CAS No. 364599-70-2](/img/structure/B4998655.png)
3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Overview
Description
3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H11Cl2NO and a molecular weight of 256.13 g/mol . This compound is characterized by the presence of a cyclohexene ring substituted with a dichlorophenylamino group and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves several steps. One common method includes the reaction of 2,4-dichloroaniline with 4-methoxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the final product . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of bacterial cell walls, resulting in antimicrobial effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one can be compared with other similar compounds, such as:
3-[(2,6-Dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar structure but differs in the position of the chlorine atoms and the presence of a prop-2-en-1-one moiety.
3-[(2,4-Dichlorophenyl)amino]cyclohex-2-en-1-one: This compound lacks the methoxyphenyl group, which may affect its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenylamino and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,4-dichloroanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-24-17-5-2-12(3-6-17)13-8-15(11-16(23)9-13)22-19-7-4-14(20)10-18(19)21/h2-7,10-11,13,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMQAKIOVFSDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158387 | |
| Record name | 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364599-70-2 | |
| Record name | 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364599-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-Dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Tert-butyl-4-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4998576.png)

![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)
![butyl N-[1,1,1,3,3,3-hexafluoro-2-[(4-methylpiperazin-1-yl)amino]propan-2-yl]carbamate](/img/structure/B4998591.png)
![(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4998603.png)
![2,4-Dichloro-6-[[3-(2,4-dinitroanilino)phenyl]iminomethyl]phenol](/img/structure/B4998606.png)
![5-({4-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4998610.png)
![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)

![1-(4-Pyridin-4-ylpiperidin-1-yl)-3-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B4998635.png)

![N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B4998644.png)
![(6Z)-5-imino-2-phenyl-6-[(4-phenylmethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)
